Atractylenolide Ii

Content Navigation

Crude extracts and Atractylenolide III fail in quantitative workflows due to interconversion and irregular pharmacokinetics. Atractylenolide II (AT-II) solves this with a stable, authentic standard featuring rapid absorption (Tmax ~0.41 h), ambient stability (RSD

CAS Number

Product Name

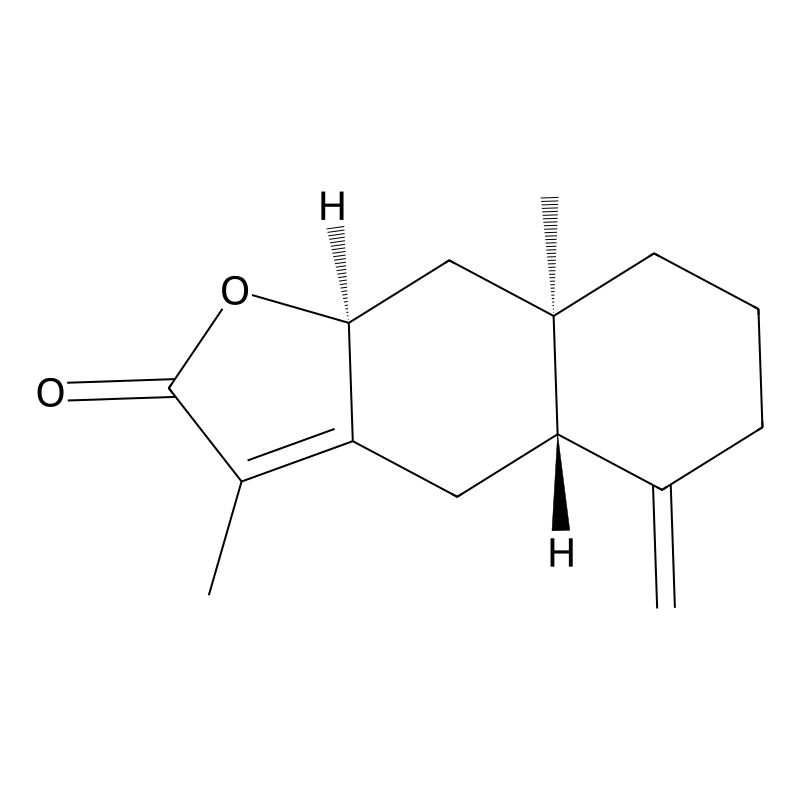

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Atractylenolide II has been reported in Codonopsis pilosula, Chloranthus henryi, and other organisms with data available.

from Atractylodes ovata; structure in first source

Purity

Package Size

Atractylenolide II (AT-II, CAS: 73069-14-4) is a highly purified eudesmane-type sesquiterpene lactone isolated primarily from the rhizomes of Atractylodes macrocephala. As a hydrophobic, low-molecular-weight compound, it serves as a critical analytical reference standard and a targeted pharmacological probe. In procurement and material selection, AT-II is valued for its specific structural profile—lacking the C-8 hydroxyl group of Atractylenolide III and the C-8/C-9 double bond of Atractylenolide I—which imparts distinct lipophilicity, predictable rapid absorption kinetics, and high stability in standard analytical matrices [1]. These baseline properties make it an indispensable reagent for industrial quality control (QA/QC) workflows, pharmacokinetic modeling, and targeted in vitro oncology assays where crude extracts or generic sesquiterpene mixtures fail to provide reproducible data.

Research Fit

Substituting Atractylenolide II with closely related analogs (such as Atractylenolide I or III) or crude botanical extracts severely compromises assay reproducibility and pharmacokinetic predictability. Crude extracts contain highly variable ratios of these lactones, which are prone to interconversion (e.g., AT-II can oxidize to AT-III under poor storage conditions), making them useless for precise quantitative benchmarking[1]. Furthermore, structural differences among the pure analogs dictate vastly different biological and physical behaviors. For instance, Atractylenolide III exhibits an irregular pharmacokinetic absorption curve and significantly lower in vitro anti-proliferative potency in multiple cell lines compared to AT-II [2]. Consequently, buyers requiring a stable, rapidly absorbed probe for acute in vivo models or a reliable HPLC reference standard must procure pure Atractylenolide II, as in-class substitution will lead to erratic baseline data and failed quality control validations.

Substitution Risk

References

Pharmacokinetic Predictability

In comparative pharmacokinetic studies using rat models, Atractylenolide II demonstrates a highly predictable and rapid absorption profile, achieving a Tmax of approximately 0.41 hours and an elimination half-life (T1/2) of 0.14 to 2.63 hours depending on the administration matrix. In stark contrast, Atractylenolide III exhibits a prolonged T1/2 of ~4.0 hours and is characterized by an irregular pharmacokinetic absorption curve [1]. This rapid and consistent systemic entry makes AT-II a superior candidate for acute oral formulation testing and time-sensitive in vivo pharmacological modeling.

| Evidence Dimension | Time to maximum concentration (Tmax) and absorption curve regularity |

| Target Compound Data | AT-II: Tmax ~0.41 h, rapid and predictable absorption |

| Comparator Or Baseline | AT-III: T1/2 ~4 h, irregular pharmacokinetic curve |

| Quantified Difference | AT-II achieves peak concentration significantly faster with higher curve predictability than AT-III |

| Conditions | In vivo rat model, intragastric administration |

Predictable and rapid absorption kinetics are essential for researchers designing precise ADME models, making AT-II a more reliable oral probe than its irregularly absorbed analogs.

Analytical Stability & Recovery

For industrial quality control, reference standards must maintain strict stability and yield high recovery rates. Under optimized UPLC-MS/MS and HPLC conditions, Atractylenolide II demonstrates exceptional stability in standard solutions, maintaining a relative standard deviation (RSD) of peak area as low as 0.45% to 1.1% over 24 hours at ambient temperature [1]. Furthermore, analytical extraction recoveries for AT-II from complex botanical matrices consistently range from 98.7% to 102.2%, outperforming crude extract baselines which suffer from matrix interference and compound interconversion [2].

| Evidence Dimension | Analytical recovery rate and solution stability (RSD) |

| Target Compound Data | AT-II: 98.7–102.2% recovery; 0.45–1.1% RSD over 24h |

| Comparator Or Baseline | Crude botanical matrix: High variability, prone to oxidation/interconversion |

| Quantified Difference | AT-II provides near-quantitative recovery (>98%) and sub-2% variance, establishing a rigid analytical baseline |

| Conditions | HPLC/UPLC-MS/MS quantification from Atractylodes macrocephala extracts |

High recovery and ambient stability ensure that AT-II can be reliably used as a quantitative reference standard in commercial pharmaceutical manufacturing and QA/QC labs.

Anti-Proliferative Potency in Cancer Models

In targeted in vitro oncology assays, Atractylenolide II exhibits significantly higher potency against specific cancer cell lines compared to its in-class analogs. In HCT15 colorectal cancer cells, AT-II demonstrated an IC50 of 490.6 µM. In direct head-to-head comparison, Atractylenolide I required a higher concentration (IC50 = 784.2 µM), while Atractylenolide III was markedly less effective (IC50 = 1747 µM) [1]. This quantitative advantage underscores the necessity of selecting the exact AT-II structure when screening for gastrointestinal or melanoma anti-proliferative agents.

| Evidence Dimension | Inhibitory Concentration (IC50) for cell viability |

| Target Compound Data | AT-II: IC50 = 490.6 µM |

| Comparator Or Baseline | AT-I: IC50 = 784.2 µM; AT-III: IC50 = 1747 µM |

| Quantified Difference | AT-II is ~1.6x more potent than AT-I and ~3.5x more potent than AT-III in this specific model |

| Conditions | HCT15 colorectal cancer cell line, CCK-8 assay |

For procurement in oncology drug discovery, selecting AT-II provides a significantly stronger baseline of anti-proliferative activity in specific gastrointestinal models compared to generic analogs.

Herbal QA/QC Reference Standard

Due to its exceptional ambient stability (RSD < 1.1% over 24 hours) and near-quantitative extraction recovery, Atractylenolide II is the preferred reference standard for HPLC and UPLC-MS/MS workflows. It is essential for the commercial quality control, grading, and standardization of Atractylodes macrocephala raw materials and derived botanical formulations [1].

In Vivo Pharmacokinetic Modeling

AT-II’s rapid and predictable absorption profile (Tmax ~0.41 h) makes it an ideal specific probe for oral bioavailability and ADME studies. Researchers should select AT-II over AT-III to avoid irregular absorption curves when modeling the systemic uptake of sesquiterpene lactones[2].

Gastrointestinal & Melanoma Cancer Screening

Given its superior IC50 values against specific cell lines like HCT15 compared to its analogs, AT-II is the optimal choice for procurement when designing in vitro screening assays or xenograft models focused on colorectal cancer and melanoma proliferation pathways [3].

Application Fit Matrix

References

- [1] Zhang, L., et al. (2023). Simultaneous Analysis of Hydrophobic Atractylenolides... in Bai-Zhu Using a High-Performance Liquid Chromatography Column Tandem Technique. Molecules, 28(21), 7350.

- [2] Shi, M., et al. (2012). Pharmacokinetics and tissue distribution of atractylenolide I, II, and III in rats. Fitoterapia, 83(2), 353-360.

- [3] Wu, Y., et al. (2024). Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression... Journal of Cancer, 15(13), 4328-4342.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types